4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid

Description

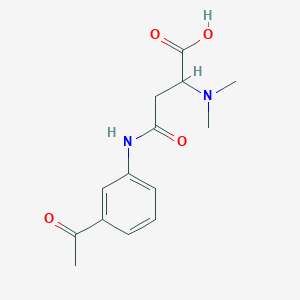

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a dimethylamino group at position 2 and a 3-acetylanilino moiety at position 2.

Properties

IUPAC Name |

4-(3-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9(17)10-5-4-6-11(7-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGSPRJHKNKDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the acetylanilino intermediate. This intermediate is then reacted with dimethylamine and a suitable butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acetylanilino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted anilino compounds

Scientific Research Applications

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds and other interactions with target molecules, while the dimethylamino group can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 4-oxobutanoic acid core but differ in substituents, leading to variations in properties:

Table 1: Key Structural and Physicochemical Comparisons

Spectral and Crystallographic Insights

- IR Spectroscopy : Amide C=O stretches appear at ~1697 cm⁻¹ in analogs (), while α,β-unsaturated ketones show conjugated C=O at 1639 cm⁻¹ .

- ¹H-NMR: Aromatic protons in acetylanilino derivatives resonate at δ 7.0–8.1 ppm, whereas dimethylamino groups exhibit singlets near δ 2.5–3.0 ppm (e.g., δ 2.58 ppm in ) .

- Crystallography: The triclinic crystal system of 4-(3-fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid (V = 1092.69 ų) suggests dense packing influenced by fluorine’s van der Waals radius .

Biological Activity

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

The compound features a unique structure that includes an acetylanilino group, a dimethylamino group, and a butanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 278.30 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Acetylanilino Intermediate : The starting material, 3-acetylaniline, is reacted with dimethylamine.

- Formation of the Final Product : The reaction proceeds under controlled conditions with suitable butanoic acid derivatives to yield the target compound.

The synthesis can be optimized using various solvents and catalysts to enhance yield and purity.

Enzyme Interactions

The compound has been shown to engage in significant interactions with various enzymes, making it useful for studying metabolic pathways. It can act as an inhibitor or modulator in enzyme assays, providing insights into enzyme kinetics and mechanisms.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit pronounced anti-inflammatory properties. For instance, studies have demonstrated that similar compounds can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The acetylanilino group can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity.

- Dimethylamino Group Modulation : This group may influence the overall reactivity and bioavailability of the compound, facilitating its interaction with biological systems.

These interactions can lead to alterations in cellular signaling pathways and metabolic processes.

Study on Anti-inflammatory Effects

In a recent study published in the Russian Journal of General Chemistry, researchers synthesized several derivatives related to this compound and evaluated their anti-inflammatory effects. The results indicated significant reductions in pro-inflammatory cytokines in treated cell lines compared to controls .

Enzyme Inhibition Assays

Another investigation focused on the compound's role as an enzyme inhibitor. Using biochemical assays, it was found that this compound inhibited specific enzymes involved in metabolic pathways by altering their kinetic parameters, thus providing a basis for further drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-[(3-acetylanilino)carbonyl]benzoate | Structure | Moderate anti-inflammatory |

| Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate | Structure | Enzyme inhibition |

| N-(4-[(3-acetylanilino)sulfonyl]phenyl)acetamide | Structure | Antimicrobial properties |

This comparison highlights the distinct properties and potential applications of this compound in pharmaceutical research.

Q & A

Q. What are the optimized synthetic routes for 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid in academic research?

- Methodological Answer : The synthesis of structurally analogous compounds involves refluxing precursors in glacial acetic acid to facilitate acetylation and cyclocondensation reactions . For example, the hydrolysis of methyl esters (e.g., methyl 4-(dimethylamino)-2-(naphthalen-2-yl)-4-oxobutanoate) under basic conditions (NaOH in MeOH/H₂O) yields the corresponding oxobutanoic acid derivatives . Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are critical for forming amide bonds in related structures, which can be adapted for introducing the 3-acetylanilino moiety .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. For example, conjugated C=C bonds in similar oxobutanoic acids show absorption at ~1600 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR resolves dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170–180 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is effective for purity analysis, as demonstrated for anti-auxin derivatives .

Q. How can researchers design experiments to assess the bioactivity of this compound in plant or mammalian systems?

- Methodological Answer :

- Plant Systems : Adapt anti-auxin assays using Arabidopsis thaliana. Measure root growth inhibition (IC₅₀) and compare with known anti-auxins like PEO-IAA .

- Mammalian Systems : Screen for receptor antagonism (e.g., 5-HT2A) via competitive binding assays, as seen in sarpogrelate hydrochloride derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Crystallographic Validation : Compare DFT-calculated bond lengths/angles with single-crystal X-ray data (e.g., triclinic P1 symmetry in C12H12FNO3 derivatives) to validate computational models .

- Adjust Solvation Models : Incorporate explicit solvent effects (e.g., acetic acid) in simulations to reconcile discrepancies in reaction yields .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites (e.g., carboxyl groups) during acetylation .

- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution on the anilino ring, as shown in fluorophenyl-oxobutanoic acid syntheses .

Q. How should researchers approach stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct potentiometric titration (pH 2–12) to identify degradation thresholds. Carboxyl groups in oxobutanoic acids typically deprotonate at pH ~3.5–4.5 .

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures. Store samples at -20°C in anhydrous DMSO to prevent hydrolysis .

Contradictions and Resolutions

- Synthetic Yield Variability : Differences in reflux duration (3–6 hours) impact yields. Standardize reaction monitoring via TLC .

- Bioactivity Discrepancies : Anti-auxin activity in plants vs. receptor antagonism in mammals may reflect assay-specific conditions. Use isogenic cell lines for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.